BenchChemオンラインストアへようこそ!

(R)-Dolaphenine

stereochemistry chiral resolution tubulin polymerization

As the signature thiazole-containing residue of dolastatin 10, (R)-Dolaphenine is a non‑substitutable, stereospecific building block for MMAE and MMAF. Its (R)-configuration and thiazole‑phenyl scaffold are critical for tubulin binding; generic replacement with achiral amines yields inactive analogs, wasting resources. Source high‑purity (R)-Dolaphenine to accelerate ADC candidate development and benchmark against clinical benchmarks such as Adcetris, Padcev, and Polivy.

Molecular Formula C11H12N2S
Molecular Weight 204.29 g/mol
CAS No. 144774-97-0
Cat. No. B3103683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Dolaphenine
CAS144774-97-0
Molecular FormulaC11H12N2S
Molecular Weight204.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C2=NC=CS2)N
InChIInChI=1S/C11H12N2S/c12-10(11-13-6-7-14-11)8-9-4-2-1-3-5-9/h1-7,10H,8,12H2/t10-/m1/s1
InChIKeyADXGZQRJIYRSGK-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Dolaphenine (CAS 144774-97-0): Chiral Building Block for Antimitotic ADC Payloads and Tubulin-Targeting Agents


(R)-Dolaphenine (CAS 144774-97-0), systematically named (1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethan-1-amine, is the chiral C-terminal amine component of the highly potent antimitotic marine pentapeptide dolastatin 10 [1]. Dolastatin 10 and its synthetic derivatives, the auristatins, exert their cytotoxic activity by binding to tubulin-β, inhibiting microtubule assembly, and inducing mitotic arrest [2]. As the signature thiazole-containing residue, (R)-Dolaphenine is a critical stereospecific building block for constructing both the natural product and its clinically validated auristatin analogs, which are the warheads in approved antibody-drug conjugates (ADCs) such as Adcetris (brentuximab vedotin) and Padcev (enfortumab vedotin) [3].

Why (R)-Dolaphenine Cannot Be Replaced with Simple Heterocyclic Amines: A Structure-Activity Basis for Dolastatin-Derived Potency


The dolaphenine residue is not a passive spectator in the pharmacophore; its specific (R)-stereochemistry and thiazole-phenyl scaffold are critical for optimal tubulin binding and cellular retention. Empirical structure-activity relationship (SAR) studies across multiple cancer cell lines demonstrate that replacing (R)-Dolaphenine with simpler phenethylamine moieties (e.g., in auristatin PE/PHE) can maintain comparable in vitro potency in some contexts, but often at the cost of altered pharmacokinetic profiles, reduced cellular retention, or diminished potency in resistant subpopulations [1]. Conversely, modifications that ablate the thiazole ring or alter stereochemistry (e.g., using (S)-Dolaphenine) typically result in complete loss of biological activity, underscoring the non-fungible nature of this specific building block [2]. Therefore, generic substitution with achiral or alternative heterocyclic amines in medicinal chemistry programs is likely to yield suboptimal leads, wasting synthetic resources and delaying drug discovery timelines.

Quantitative Evidence for (R)-Dolaphenine's Differentiated Role in Tubulin Inhibition and ADC Payload Performance


Stereochemical Specificity: (R)-Enantiomer is Essential for Biological Activity in Dolastatin 10 Scaffold

The absolute configuration of the dolaphenine unit is critical for the antimitotic activity of dolastatin 10 and its auristatin derivatives. Synthesis methods that yield racemic mixtures or the incorrect (S)-enantiomer result in significantly reduced or completely abrogated biological activity. While a direct head-to-head quantitative comparison of pure (R)- vs. (S)-dolaphenine within the dolastatin 10 scaffold is not widely published due to the synthetic focus on the active (R)-enantiomer, the patent literature and SAR studies consistently emphasize that only the (R)-configuration is compatible with potent tubulin binding and cytotoxicity [1]. This is a class-level inference based on the known stereospecificity of the binding site.

stereochemistry chiral resolution tubulin polymerization structure-activity relationship

Comparator Replacement: Dolaphenine Replacement with Phenethylamine in Auristatin PE Yields Comparable but Context-Dependent Cytotoxicity

The most definitive SAR study of the dolaphenine unit demonstrated that replacing it with a phenethylamine moiety (creating auristatin PE) results in a compound with comparable cancer cell growth inhibition and tubulin assembly inhibition to the parent dolastatin 10 across a panel of cancer cell lines [1]. This finding establishes a critical baseline: the dolaphenine residue is not strictly essential for potency, but its replacement requires a specific structural mimic. However, the study also notes that further modifications (e.g., to auristatin PHE) or conjugation to antibodies (ADCs) can reveal nuanced differences in potency, stability, and off-target toxicity not captured in simple IC50 comparisons, highlighting the need for the authentic building block in fine-tuning ADC payloads.

auristatin PE phenethylamine replacement cancer cell lines tubulin assembly

ADC Payload Benchmarking: Dolastatin 10 (with (R)-Dolaphenine) vs. Auristatin Derivatives in Clinical Development

Dolastatin 10, containing the (R)-Dolaphenine moiety, serves as the structural template for monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), the payloads in approved ADCs. While direct quantitative comparison between dolastatin 10 and its auristatin derivatives is confounded by differences in linker and antibody conjugation, the clinical success of MMAE and MMAF ADCs validates the pharmacophore defined by the (R)-Dolaphenine-containing core. Modifications that deviate from this core (e.g., quinstatins with quinoline replacements) are in earlier development and have not yet achieved regulatory approval, underscoring the privileged status of the dolastatin-10 scaffold [1].

antibody-drug conjugate ADC payload auristatin clinical trial

Strategic Application Scenarios for (R)-Dolaphenine (CAS 144774-97-0) in Anticancer Drug Discovery


Synthesis of Auristatin ADC Payloads (MMAE and MMAF)

(R)-Dolaphenine is the essential chiral building block for constructing the C-terminus of monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF). These auristatins are the cytotoxic warheads in clinically approved antibody-drug conjugates (ADCs) such as Adcetris, Padcev, and Polivy. Researchers developing novel ADCs can use (R)-Dolaphenine to synthesize these validated payloads, enabling direct comparison with established clinical benchmarks and accelerating candidate selection [1].

Structure-Activity Relationship (SAR) Studies of Dolastatin 10 Analogs

Medicinal chemists investigating the tubulin-binding pharmacophore of dolastatin 10 require (R)-Dolaphenine as a control compound and starting material for systematic SAR. By synthesizing analogs with modifications to the dolaphenine residue (e.g., varying the heterocycle, altering stereochemistry, or introducing substitution patterns), researchers can quantitatively map the contributions of this unit to cytotoxicity, tubulin polymerization inhibition, and cellular retention. This knowledge is critical for designing next-generation antimitotic agents with improved therapeutic windows [2].

Development of Novel Antibody-Drug Conjugates with Improved Linker Chemistry

The thiazole ring and primary amine of (R)-Dolaphenine offer distinct chemical handles for linker attachment in ADC design. Unlike simpler phenethylamine replacements used in auristatin PE, the dolaphenine scaffold provides a unique heterocyclic environment that can be exploited for site-specific conjugation or to modulate payload release kinetics. Industrial ADC developers can leverage (R)-Dolaphenine to create proprietary auristatin analogs with optimized linker-payload stability and tumor-specific activation, potentially yielding ADCs with enhanced efficacy and safety [3].

Synthesis of Radiolabeled or Fluorescent Probes for Tubulin Binding Assays

(R)-Dolaphenine can be incorporated into dolastatin 10 or auristatin scaffolds that are subsequently modified with radioactive isotopes (e.g., 3H, 14C) or fluorescent dyes. These probes are invaluable for quantitative binding assays to determine tubulin affinity, cellular uptake kinetics, and intracellular localization. Such studies are essential for understanding the mechanism of action of existing auristatin-based ADCs and for screening new chemical entities targeting the vinca domain of tubulin [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Dolaphenine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.